O1-(Dimethoxytrityl)triethylene glycol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O1-(Dimethoxytrityl)triethylene glycol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple ether linkages and aromatic groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-(Dimethoxytrityl)triethylene glycol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(4-methoxyphenyl)phenylmethanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
O1-(Dimethoxytrityl)triethylene glycol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic groups in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
O1-(Dimethoxytrityl)triethylene glycol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ether linkages.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which O1-(Dimethoxytrityl)triethylene glycol exerts its effects involves interactions with various molecular targets. The aromatic groups in the compound can engage in π-π interactions with other aromatic systems, while the ether linkages provide flexibility and solubility in different solvents. These properties make it a valuable tool in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but lacks the bis(4-methoxyphenyl)phenylmethoxy groups.
Triethylene glycol monomethyl ether: Another related compound with similar ether linkages but different aromatic groups.
Uniqueness
O1-(Dimethoxytrityl)triethylene glycol stands out due to its unique combination of aromatic and ether functionalities. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O6/c1-29-25-12-8-23(9-13-25)27(22-6-4-3-5-7-22,24-10-14-26(30-2)15-11-24)33-21-20-32-19-18-31-17-16-28/h3-15,28H,16-21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZOXUWFELICHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723712 |
Source
|
Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146669-11-6 |
Source
|
Record name | 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50723712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.